

What is the chemical structure of THJ-2201?

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Compound of Interest		
Compound Name:	THJ2201	
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THJ-2201: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

THJ-2201 is a potent synthetic cannabinoid that has emerged as a compound of interest in forensic and pharmacological research. As an indazole-based analog of AM-2201, it exhibits high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, pharmacology, and analytical methods for THJ-2201. Detailed experimental protocols for key assays and a visualization of its primary signaling pathway are included to support further research and understanding of this compound.

Chemical Identity and Properties

THJ-2201, chemically known as --INVALID-LINK--methanone, is a synthetic cannabinoid characterized by an indazole core structure.[1][2] This distinguishes it from earlier generations of synthetic cannabinoids, such as AM-2201, which are based on an indole core.[1] The replacement of the indole with an indazole moiety is a key structural feature of THJ-2201.

The chemical and physical properties of THJ-2201 are summarized in the table below.



Property	Value	Reference
IUPAC Name	INVALID-LINKmethanone	[1][2]
Synonyms	AM-2201 indazole analog, EAM-2201	[3]
Molecular Formula	C23H21FN2O	[1][2]
Molar Mass	360.432 g/mol	[1]
Appearance	Crystalline solid	[3]
CAS Number	1801552-01-1	[1]

Synthesis

The synthesis of THJ-2201, while not extensively detailed in publicly available literature for this specific compound, can be inferred from general methods for the synthesis of N-1-alkylated indazole-based synthetic cannabinoids. The process typically involves two key steps: N-alkylation of the indazole ring followed by the addition of the naphthoyl group.

A plausible synthetic route is outlined below:

Step 1: N-Alkylation of 1H-indazole-3-carboxylic acid. The starting material, 1H-indazole-3-carboxylic acid, is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This is followed by the addition of 1-bromo-5-fluoropentane to alkylate the N-1 position of the indazole ring. The reaction mixture is typically stirred at room temperature or gently heated to ensure completion.

Step 2: Friedel-Crafts Acylation. The resulting N-(5-fluoropentyl)-1H-indazole-3-carboxylic acid is then converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. In the final step, the naphthoyl group is introduced via a Friedel-Crafts acylation reaction. The acyl chloride is reacted with naphthalene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to yield THJ-2201.

Pharmacology Mechanism of Action

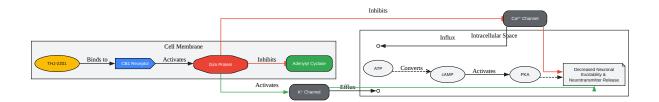


THJ-2201 functions as a potent, full agonist at both the CB1 and CB2 cannabinoid receptors.[1] Its high affinity for these receptors is comparable to other potent synthetic cannabinoids.

Receptor	Binding Affinity (Ki)	Reference
CB1	1.34 nM	[1]
CB2	1.32 nM	[1]

Signaling Pathway

Activation of the CB1 receptor by THJ-2201 initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The activated G-protein also modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively result in a decrease in neuronal excitability and neurotransmitter release.



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CB1 Receptor Signaling Pathway Activated by THJ-2201



Experimental Protocols

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of THJ-2201.

Methodology: A solution of the THJ-2201 standard is prepared in a suitable organic solvent (e.g., methanol or acetonitrile). The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or semi-polar column like a 5% phenylmethylpolysiloxane). The oven temperature is programmed to ramp up to allow for the separation of the analyte from any impurities. The eluent from the GC is then introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded. The resulting mass spectrum of the sample is compared to a reference spectrum of THJ-2201 for identification. Purity is determined by the relative area of the THJ-2201 peak in the chromatogram.

In Vitro Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic effects of THJ-2201 on a cell line.

Cell Line: NG108-15 (neuroblastoma x glioma hybrid) cells.

Methodology:

- Cell Seeding: NG108-15 cells are seeded into 96-well plates at a density of approximately 1
 x 10⁴ cells per well and allowed to adhere overnight.
- Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of THJ-2201 (typically ranging from nanomolar to micromolar concentrations). A vehicle control (e.g., DMSO) is also included.
- Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.



- Formazan Solubilization: The plates are incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells. The medium is then removed, and the formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The concentration of THJ-2201 that causes a 50% reduction in cell viability (IC50) can be calculated.

Neurite Outgrowth Assay

Objective: To evaluate the effect of THJ-2201 on neuronal differentiation.

Cell Line: NG108-15 cells.

Methodology:

- Cell Seeding: NG108-15 cells are seeded onto plates coated with an appropriate substrate (e.g., poly-L-lysine and laminin) to promote neuronal differentiation.
- Differentiation Induction: The growth medium is replaced with a differentiation medium, which typically contains reduced serum and differentiation-inducing agents (e.g., retinoic acid or forskolin).
- Compound Treatment: The differentiation medium is supplemented with various concentrations of THJ-2201 or a vehicle control.
- Incubation: The cells are incubated for a period of 24-72 hours to allow for neurite outgrowth.
- Fixation and Staining: The cells are fixed with paraformaldehyde and then permeabilized.
 Neurites are visualized by staining with an antibody against a neuronal marker, such as β-III-tubulin, followed by a fluorescently labeled secondary antibody.
- Imaging and Analysis: The cells are imaged using a fluorescence microscope. Neurite length and the number of neurite-bearing cells are quantified using image analysis software. The



results are compared between the treated and control groups to determine the effect of THJ-2201 on neurite outgrowth.

Legal Status

THJ-2201 is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1] Its legal status may vary in other countries, and researchers should consult their local regulations before acquiring or working with this compound.

Conclusion

THJ-2201 is a potent indazole-based synthetic cannabinoid with high affinity for CB1 and CB2 receptors. Its unique chemical structure and pharmacological profile make it a subject of significant interest for both forensic and pharmacological research. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field, facilitating further investigation into the properties and effects of this compound.

Disclaimer: THJ-2201 is a controlled substance and should only be handled by authorized personnel in a research setting in compliance with all applicable laws and regulations. This document is for informational purposes only and does not endorse the use of this compound outside of legitimate scientific research.

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References

- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]



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